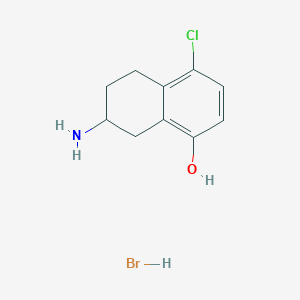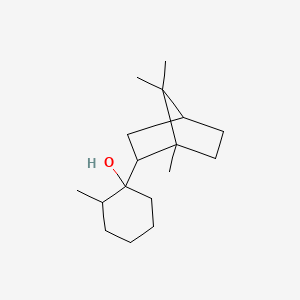
Bornyl-2-methylcyclohexanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bornyl-2-methylcyclohexanol is an organic compound with the molecular formula C10H18O. It is a derivative of cyclohexanol, featuring a methyl group and a bornyl group attached to the cyclohexane ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions: Bornyl-2-methylcyclohexanol can be synthesized through several methods. One common approach involves the acid-catalyzed dehydration of 2-methylcyclohexanol. This reaction typically uses concentrated sulfuric acid or phosphoric acid as the catalyst and is carried out under heating conditions . The dehydration process results in the formation of a mixture of 1-methylcyclohexene and 3-methylcyclohexene, which can then be further processed to obtain this compound.
Industrial Production Methods: Industrial production of this compound often involves large-scale dehydration reactions using continuous distillation setups. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature and catalyst concentration.
化学反応の分析
Types of Reactions: Bornyl-2-methylcyclohexanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed:
Oxidation: Ketones and aldehydes.
Reduction: Alcohols.
Substitution: Halogenated compounds and other derivatives.
科学的研究の応用
Bornyl-2-methylcyclohexanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound has been studied for its potential insecticidal properties.
Medicine: Research is ongoing to explore its potential therapeutic effects.
Industry: this compound is used in the production of fragrances and flavoring agents.
作用機序
The mechanism of action of Bornyl-2-methylcyclohexanol involves its interaction with specific molecular targets and pathways. For example, in dehydration reactions, the compound undergoes acid-catalyzed elimination to form alkenes. The reaction mechanism typically involves the formation of a carbocation intermediate, followed by the elimination of a water molecule .
類似化合物との比較
Bornyl-2-methylcyclohexanol can be compared with other similar compounds, such as:
Borneol: A bicyclic organic compound with a similar structure but different functional groups.
Isoborneol: An isomer of borneol with a different spatial arrangement of atoms.
2-Methylcyclohexanol: A precursor in the synthesis of this compound.
Uniqueness: this compound is unique due to its specific combination of a bornyl group and a methylcyclohexanol structure, which imparts distinct chemical and physical properties.
特性
CAS番号 |
71965-26-9 |
|---|---|
分子式 |
C17H30O |
分子量 |
250.4 g/mol |
IUPAC名 |
2-methyl-1-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)cyclohexan-1-ol |
InChI |
InChI=1S/C17H30O/c1-12-7-5-6-9-17(12,18)14-11-13-8-10-16(14,4)15(13,2)3/h12-14,18H,5-11H2,1-4H3 |
InChIキー |
GLJXSTZAHNJDMY-UHFFFAOYSA-N |
正規SMILES |
CC1CCCCC1(C2CC3CCC2(C3(C)C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


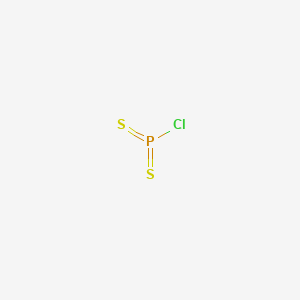
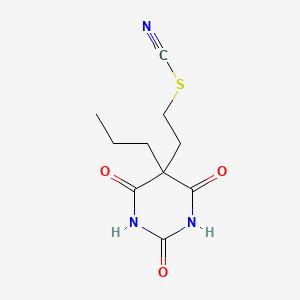
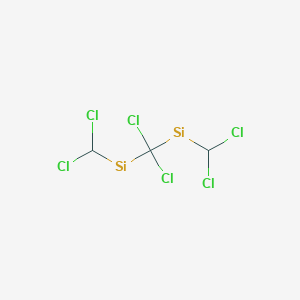
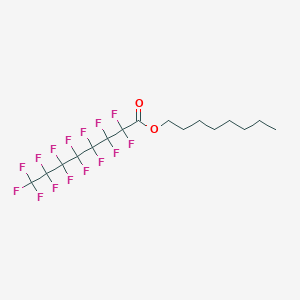
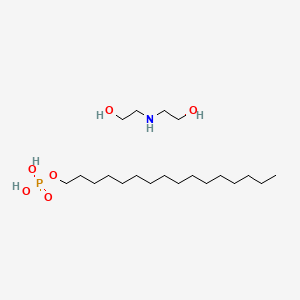
![1-Fluoro-4-{1-[4-(hexyloxy)phenyl]-2-nitropropyl}benzene](/img/structure/B14479683.png)
![Methyl [2-amino-4-(4-chlorophenyl)-1,3-thiazol-5-yl]acetate](/img/structure/B14479707.png)
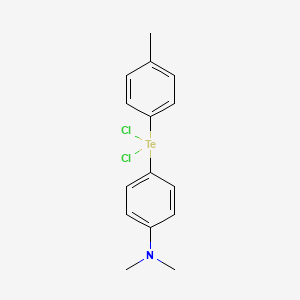

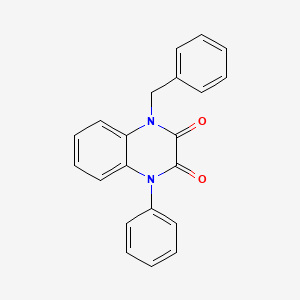
![2-{4-[(2,4-Dichlorophenoxy)methyl]phenoxy}propan-1-ol](/img/structure/B14479729.png)
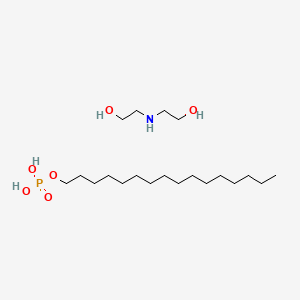
![Diethyl [(1H-indol-2-yl)methylidene]propanedioate](/img/structure/B14479739.png)
